molecular formula C16H30O B056490 (Z)-7-Hexadecenal CAS No. 56797-40-1

(Z)-7-Hexadecenal

Cat. No.: B056490
CAS No.: 56797-40-1
M. Wt: 238.41 g/mol
InChI Key: BLJFSPZWKBTYHR-KTKRTIGZSA-N
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Description

(Z)-7-Hexadecenal is an organic compound classified as an aldehyde. It is characterized by a long hydrocarbon chain with a double bond in the Z-configuration (cis) at the seventh carbon position and an aldehyde functional group at the terminal carbon. This compound is known for its role in various biological processes and its presence in natural products.

Scientific Research Applications

Chemistry: (Z)-7-Hexadecenal is used as a building block in organic synthesis, particularly in the preparation of complex natural products and pheromones.

Biology: In biological research, this compound is studied for its role as a pheromone in various insect species. It is used to understand chemical communication and behavior in these organisms.

Medicine: The compound is investigated for its potential therapeutic applications, including its role in modulating biological pathways and its use as a precursor in drug synthesis.

Industry: this compound is utilized in the fragrance industry due to its pleasant odor. It is also used in the formulation of cosmetics and personal care products.

Safety and Hazards

(Z)-7-Hexadecenal should be handled with care. Avoid dust formation, breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-7-Hexadecenal typically involves the use of alkenes and aldehyde precursors. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired (Z)-alkene. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and bases like sodium hydride (NaH) to facilitate the formation of the ylide.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Wittig reactions or other catalytic processes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: (Z)-7-Hexadecenal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The double bond in this compound can participate in electrophilic addition reactions, where reagents like hydrogen halides (HX) add across the double bond.

Common Reagents and Conditions:

    Oxidation: KMnO4 in an aqueous solution under acidic conditions.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: HX in an inert solvent like dichloromethane (CH2Cl2).

Major Products:

    Oxidation: (Z)-7-Hexadecenoic acid.

    Reduction: (Z)-7-Hexadecenol.

    Substitution: (Z)-7-Hexadecyl halide.

Mechanism of Action

The mechanism of action of (Z)-7-Hexadecenal involves its interaction with specific molecular targets, such as olfactory receptors in insects. The compound binds to these receptors, triggering a signal transduction pathway that leads to behavioral responses. In chemical synthesis, its reactivity is governed by the presence of the aldehyde group and the double bond, which participate in various chemical transformations.

Comparison with Similar Compounds

    (E)-7-Hexadecenal: The E-isomer of 7-Hexadecenal, where the double bond is in the trans configuration.

    Hexadecanal: A saturated aldehyde with no double bonds.

    (Z)-9-Hexadecenal: An isomer with the double bond at the ninth carbon position.

Comparison:

    (Z)-7-Hexadecenal vs. (E)-7-Hexadecenal: The Z-isomer has a different spatial arrangement, leading to distinct chemical and biological properties.

    This compound vs. Hexadecanal: The presence of the double bond in this compound introduces additional reactivity and potential for stereoisomerism.

    This compound vs. (Z)-9-Hexadecenal: The position of the double bond affects the compound’s reactivity and interaction with biological targets.

Properties

IUPAC Name

(Z)-hexadec-7-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h9-10,16H,2-8,11-15H2,1H3/b10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLJFSPZWKBTYHR-KTKRTIGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0041193
Record name (Z)-7-Hexadecenal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0041193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56797-40-1
Record name (Z)-7-Hexadecenal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56797-40-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Hexadecenal, (7Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056797401
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Hexadecenal, (7Z)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (Z)-7-Hexadecenal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0041193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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